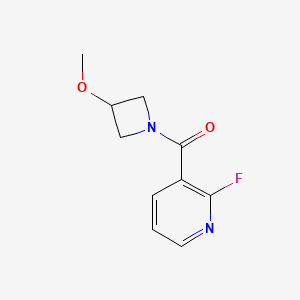

2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine

Description

Properties

IUPAC Name |

(2-fluoropyridin-3-yl)-(3-methoxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c1-15-7-5-13(6-7)10(14)8-3-2-4-12-9(8)11/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISUCJPENWZARL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C(=O)C2=C(N=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.

Scientific Research Applications

2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity and metabolic stability.

Material Science: The compound’s unique properties make it useful in the synthesis of advanced materials.

Biological Research: It can be used as a probe in biochemical studies to understand the role of fluorinated compounds in biological systems.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their substituents are summarized below:

| Compound Name | Substituent at Pyridine 3-Position | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine | 3-Methoxyazetidine-1-carbonyl | ~224.2* | Amide linkage; constrained azetidine |

| 2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380) | Azetidinylmethoxy | ~196.6 | Ether linkage; nAChR PET ligand |

| 2-Fluoro-3-(trifluoromethyl)pyridine | Trifluoromethyl | 165.08 | Lipophilic; metabolic stability |

| 2-Fluoro-3-(dioxaborolan-2-yl)pyridine | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl | 223.05 | Boron-containing; Suzuki coupling |

*Estimated based on analogous structures.

Key Observations:

- Azetidine vs. Trifluoromethyl : The 3-methoxyazetidine-1-carbonyl group introduces polarity and hydrogen-bonding capacity, enhancing solubility compared to the lipophilic trifluoromethyl group in 2-fluoro-3-(trifluoromethyl)pyridine .

- Amide vs. Ether Linkages: The amide group in the target compound may improve binding specificity to nAChRs compared to the ether-linked 2-F-A-85380, which is a known PET ligand for α4β2 nAChRs .

Pharmacological Properties

Receptor Binding Affinity and Selectivity

- 2-F-A-85380 : Demonstrated high affinity for α4β2 nAChRs (Ki = 0.03 nM) and has been used in PET imaging due to slow dissociation kinetics .

- 2-Fluoro-3-(trifluoromethyl)pyridine : Lacks receptor-binding data but is primarily utilized in synthetic chemistry due to its electron-withdrawing trifluoromethyl group .

Metabolic Stability

- The trifluoromethyl group in 2-fluoro-3-(trifluoromethyl)pyridine confers resistance to oxidative metabolism, whereas the methoxyazetidine moiety in the target compound may undergo enzymatic hydrolysis, affecting its half-life .

Biological Activity

2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring substituted with a fluorine atom and a methoxyazetidine moiety, contributing to its unique chemical properties. The presence of the fluorine atom can enhance the compound's lipophilicity and metabolic stability, while the methoxyazetidine group may influence its interaction with biological targets.

Pharmacological Properties

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies have suggested that compounds similar to this compound may possess anticancer properties. For instance, related pyridine derivatives have shown significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7, with IC50 values in the low micromolar range .

- Anti-inflammatory Properties : Some studies have explored the anti-inflammatory potential of pyridine derivatives, indicating that modifications in their structure can lead to enhanced anti-inflammatory activity.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of pyridine exhibited potent cytotoxic effects against various cancer cell lines. For instance, one study reported an EC50 value of 2.5 nM for a closely related compound in cellular assays targeting histone methylation .

- Mechanistic Studies : Investigations into the mechanism of action revealed that certain pyridine derivatives could induce apoptosis through mitochondrial pathways and activation of caspases .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the pyridine ring in determining biological activity. For example, fluorine substitution has been correlated with increased potency against cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | IC50 values < 10 μM in HeLa cells | |

| Anti-inflammatory | Modulation of inflammatory markers | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Variant | Substituent | Biological Activity |

|---|---|---|

| Compound A | Fluorine | High potency in cancer cells |

| Compound B | Chlorine | Moderate potency |

| Compound C | Methoxy | Enhanced anti-inflammatory |

Q & A

How can researchers optimize the synthesis of 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine, considering steric and electronic factors?

Level: Advanced

Methodological Answer:

Synthesis optimization requires addressing steric hindrance from the azetidine ring and electronic effects from the fluorine substituent. Key steps include:

- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the azetidine moiety. Ensure ligands (e.g., XPhos) are selected to stabilize sterically demanding intermediates .

- Protecting Groups : Employ tert-butoxycarbonyl (Boc) to protect the azetidine nitrogen during fluorination steps, preventing unwanted side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, critical for azetidine coupling .

- Temperature Control : Maintain reaction temperatures below 100°C to avoid decomposition of the methoxyazetidine group .

Table 1 : Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Azetidine Coupling | Pd(OAc)₂, XPhos, K₃PO₄, DMF, 80°C | 65–75 | |

| Fluorination | Selectfluor®, MeCN, 60°C | 50–60 |

What advanced spectroscopic techniques are most effective for confirming the structure of this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR : Analyze coupling constants (e.g., for fluorine-proton coupling) and chemical shifts to confirm the pyridine-azetidine linkage. The methoxy group ( ppm) and fluorine substituent ( ppm in NMR) are diagnostic .

- X-ray Crystallography : Resolve dihedral angles (e.g., C–N–C–O in azetidine) to validate spatial arrangement, critical for understanding conformational stability .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight () with <2 ppm error to rule out impurities.

How does the 3-methoxyazetidine group influence the compound’s reactivity in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

The azetidine’s small ring size increases ring strain, enhancing susceptibility to nucleophilic attack. However, the methoxy group introduces steric hindrance and electron-donating effects:

- Steric Effects : The methoxy group at C3 of azetidine impedes axial attack, favoring equatorial substitution pathways.

- Electronic Effects : Methoxy’s electron donation reduces electrophilicity at the carbonyl carbon, requiring stronger nucleophiles (e.g., Grignard reagents) for efficient substitution .

- Solvent Optimization : Use THF or dichloromethane to stabilize transition states in SN2 mechanisms .

How can researchers resolve contradictions in experimental NMR data caused by rotational isomerism?

Level: Advanced

Methodological Answer:

Rotational isomerism in the carbonyl-azetidine linkage can split NMR signals. Mitigation strategies include:

- Variable-Temperature NMR : Conduct experiments at –40°C to slow rotation, resolving distinct rotamers. Compare integrated peak areas to quantify isomer ratios .

- COSY/NOESY : Identify through-space correlations between the fluorine atom and azetidine protons to map spatial proximity of isomers.

- DFT Calculations : Simulate expected chemical shifts for each rotamer and compare with experimental data .

What strategies are recommended for designing biological activity assays involving this compound?

Level: Advanced

Methodological Answer:

- Solubility Optimization : Use DMSO-water mixtures (≤5% DMSO) to balance solubility and biocompatibility. Pre-filter solutions (0.22 µm) to remove aggregates .

- Stability Testing : Monitor compound integrity in PBS (pH 7.4) via HPLC over 24h. Adjust buffer composition (e.g., add 0.1% BSA) if degradation exceeds 10% .

- Target Engagement Assays : Employ surface plasmon resonance (SPR) or fluorescence polarization to measure binding kinetics to target proteins.

What computational methods are suitable for modeling the compound’s interaction with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with flexible side chains to account for azetidine’s conformational flexibility. Validate docking poses against crystallographic data from similar pyridine derivatives .

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-target complexes. Analyze hydrogen bonds between the carbonyl group and catalytic residues .

- QM/MM Hybrid Models : Apply density functional theory (DFT) to the ligand binding site and molecular mechanics to the protein backbone for accurate energy profiling .

How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Level: Basic

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH at 40°C for 48h. Monitor degradation via LC-MS; major degradation products often result from hydrolysis of the azetidine carbonyl .

- Oxidative Stress : Treat with 3% H₂O₂ for 24h. Fluorine substituents are generally stable, but the methoxy group may oxidize to a ketone .

- Kinetic Analysis : Plot degradation rates (ln[C] vs. time) to calculate half-lives and identify Arrhenius activation energies for storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.